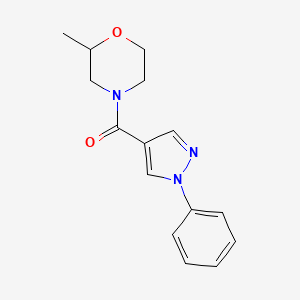
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it has been reported to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone are not well characterized. However, it has been reported to exhibit anti-tumor activity in various cancer cell lines. In addition, it has also been reported to exhibit good catalytic activity in various reactions.
実験室実験の利点と制限
The advantages of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its high purity, good yield, and potential applications in various fields. However, the limitations of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for the study of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One possible direction is to further investigate its potential applications in the pharmaceutical industry, particularly as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
合成法
The synthesis of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction between 2-methyl-4-morpholinone and 1-phenyl-4-hydrazinyl-1H-pyrazole in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and good yield of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone.
科学的研究の応用
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In addition, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has also been studied for its potential use as a drug delivery system.
In materials science, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated for its potential use as a building block for the synthesis of functional materials. It has been reported to exhibit good solubility and stability, making it a promising candidate for the design of new materials.
In catalysis, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential use as a catalyst in various reactions. It has been reported to exhibit good catalytic activity in the synthesis of pyrazole derivatives.
特性
IUPAC Name |
(2-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-10-17(7-8-20-12)15(19)13-9-16-18(11-13)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGTMMHAZOSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
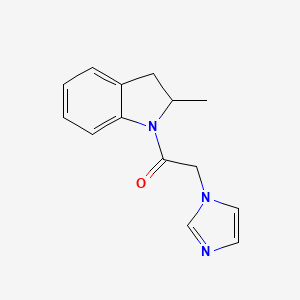

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
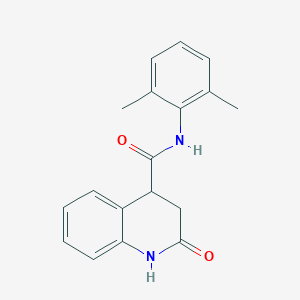
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
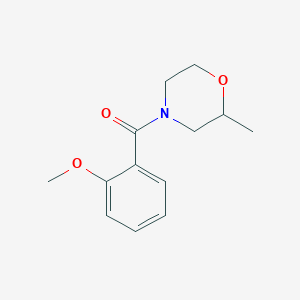
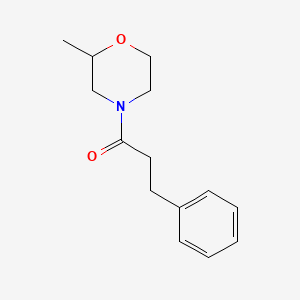
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

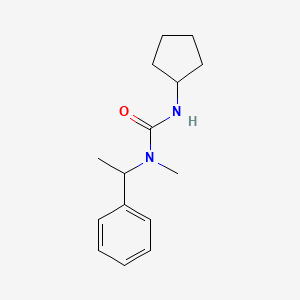
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)